molecular formula C20H21N2O5- B1456649 2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate CAS No. 87375-91-5

2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate

Cat. No. B1456649
CAS RN: 87375-91-5
M. Wt: 369.4 g/mol
InChI Key: KKQILAUVQAVWHF-UHFFFAOYSA-M
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Description

Dehydronitrosonisoldipine is an impurity of Nisoldipine. Nisoldipine is a dihydropyridine calcium channel blocker and it is antihypertensive and antianginal.

Scientific Research Applications

  • Reactivity Insights : The reactivity of the compound is influenced by the position of the nitrogen atom in the pyridyl substituent, affecting the yield of final products like completely substituted p-nitrosophenols. Notably, the nearly coplanar arrangement of the carbonyl group linked to C2 of the pyridine ring reduces its reactivity, a phenomenon supported by DFT B3LYP-D3/6-311G(d,p) quantum chemical calculations (Root et al., 2019).

  • Asymmetric Synthesis : Research has delved into the asymmetric synthesis of related compounds like 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate. These syntheses use materials like methyl acetoacetate and ethyl acetoacetate, with chiral phase transfer catalysts. Such syntheses offer valuable insights into the structural characterizations and enantiomeric purity of the resulting compounds (Chen Si-haia, 2011).

  • Synthesis of Heterocyclic Compounds : The compound serves as a precursor in the synthesis of novel heterocyclic compounds, demonstrating potential hypertensive activity. This includes the formation of compounds like 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, showcasing the compound's role in complex synthetic pathways (Kumar & Mashelker, 2007).

  • Study of Reactivity in Different Conditions : Investigations into the reactivity of related compounds like 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde with amino-6-oxopyridine-3-carboxylate derivatives under various conditions have been pivotal. These studies provide deeper insights into how different solvents and reaction conditions can influence the formation of diverse products, expanding the understanding of the compound's chemical behavior (El‐Shaaer et al., 2014).

  • Kinetic Resolution Studies : The compound is instrumental in studies related to the enantioselectivity of Candida rugosa lipase in kinetic resolutions, highlighting the influence of structural factors like acyl chain length and branching on enantioselectivity. This reflects its role in understanding enzyme-substrate interactions and the creation of enantiomerically pure substances (Sobolev et al., 2002).

properties

IUPAC Name

2,6-dimethyl-5-(3-methylbutan-2-yloxycarbonyl)-4-(2-nitrosophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-10(2)13(5)27-20(25)17-12(4)21-11(3)16(19(23)24)18(17)14-8-6-7-9-15(14)22-26/h6-10,13H,1-5H3,(H,23,24)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQILAUVQAVWHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C(C)C)C2=CC=CC=C2N=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N2O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30832578
Record name 2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30832578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate

CAS RN

87375-91-5
Record name 2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30832578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
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2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
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2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
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2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
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2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
Reactant of Route 6
2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate

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